molecular formula C11H8ClFN4O B2955220 (Z)-4-chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one CAS No. 464903-54-6

(Z)-4-chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one

Cat. No.: B2955220
CAS No.: 464903-54-6
M. Wt: 266.66
InChI Key: ZOPKXQXEWVVYHR-RZNTYIFUSA-N
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Description

(Z)-4-Chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by:

  • A pyridazin-3(2H)-one core with a chlorine atom at position 2.
  • A hydrazinyl substituent at position 5, forming a Schiff base linkage with a 2-fluorobenzylidene group.

For example, 5-chloro-6-phenylpyridazin-3(2H)-one reacts with halides in acetone under basic conditions (K₂CO₃) to yield substituted derivatives . This method likely extends to the target compound, where 2-fluorobenzaldehyde derivatives would form the hydrazone linkage.

Structural Significance: The Z-configuration optimizes intramolecular hydrogen bonding between the hydrazine NH and the pyridazinone carbonyl, enhancing stability . The 2-fluoro substituent on the benzylidene group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

5-chloro-4-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4O/c12-10-9(6-15-17-11(10)18)16-14-5-7-3-1-2-4-8(7)13/h1-6H,(H2,16,17,18)/b14-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPKXQXEWVVYHR-RZNTYIFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings related to its biological activity, including its synthesis, mechanism of action, and efficacy against different biological targets.

Synthesis

The compound is synthesized through a reaction between 3-chloro-2-hydrazinylpyridine and 2-fluorobenzaldehyde in ethanol, yielding a product with a notable yield of approximately 85% after recrystallization. The synthesis involves stirring the reactants at room temperature overnight, followed by filtration and drying to obtain the final crystalline product .

Anticancer Activity

Research indicates that hydrazone derivatives can exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various hydrazones against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The results showed that several compounds exhibited moderate to strong antiproliferative activity with IC50 values ranging from 1.0 to 18.20 µM .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundHCT-116TBD

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. Studies suggest that hydrazones may interfere with mitochondrial function, leading to increased oxidative stress and subsequent cell death. The role of Bcl-2 family proteins in regulating apoptosis was highlighted, indicating that these compounds could act upstream of caspase activation .

Antimicrobial Activity

In addition to anticancer properties, hydrazones have been studied for their antimicrobial activities. A related compound demonstrated effective inhibition against various microbial strains, suggesting that this compound may also possess similar properties. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Case Studies

Several case studies have documented the efficacy of hydrazone derivatives in treating specific conditions:

  • Cancer Treatment : A case study involving a series of hydrazones showed promising results in inhibiting tumor growth in murine models, with significant reductions in tumor size observed post-treatment.
  • Antimicrobial Efficacy : Another study reported the use of hydrazones against resistant strains of bacteria, where compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position 4/5) Key Features References
(Z)-4-Chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one Cl (4); 2-fluorobenzylidene-hydrazinyl (5) Z-configuration, fluorine-induced electronic effects
4-Chloro-5-(2-(3-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one Cl (4); 3-hydroxybenzylidene-hydrazinyl (5) Hydroxyl group enhances solubility but may reduce metabolic stability
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one Cl (4); tert-butyl (2); 4-(2-fluoroethoxy)benzyloxy (5) Bulky tert-butyl group increases lipophilicity; ether linkage improves bioavailability
4-Chloro-5-[(2Z)-2-(1-phenylethylidene)hydrazinyl]pyridazin-3(2H)-one Cl (4); phenylethylidene-hydrazinyl (5) Non-fluorinated aromatic substituent; potential π-π stacking interactions
2-(1H-Benzo[d]imidazol-2-yl)-4-chloro-5-(piperazin-1-yl)pyridazin-3(2H)-one Cl (4); benzimidazole (2); piperazinyl (5) Heterocyclic substituents may enhance kinase inhibition properties

Electronic and Steric Effects

  • Fluorine vs. However, the hydroxyl group in the latter may improve aqueous solubility (e.g., via hydrogen bonding), albeit at the cost of reduced metabolic stability.
  • Steric Hindrance : The tert-butyl group in the 2-tert-butyl analog creates steric bulk, likely slowing enzymatic degradation but reducing membrane permeability. In contrast, the target compound’s smaller 2-fluoro substituent balances lipophilicity and steric accessibility.

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